molecular formula C7H10ClFN2O B1419062 (3-Fluoro-4-methoxy-phenyl) hydrazine hydrochloride CAS No. 220527-84-4

(3-Fluoro-4-methoxy-phenyl) hydrazine hydrochloride

Cat. No.: B1419062
CAS No.: 220527-84-4
M. Wt: 192.62 g/mol
InChI Key: CZBBSMVGFZLCEQ-UHFFFAOYSA-N
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Description

(3-Fluoro-4-methoxy-phenyl) hydrazine hydrochloride is a substituted phenylhydrazine derivative characterized by a fluorine atom at the meta position and a methoxy group at the para position on the aromatic ring. This compound is synthesized via condensation reactions involving hydrazine hydrochloride salts, where the acid released catalyzes nucleophilic attack at reactive sites such as carbonyl groups or aromatic rings . It serves as a versatile intermediate in organic synthesis, particularly in constructing heterocyclic frameworks like pyrazoles and triazoles, which are pivotal in pharmaceutical and materials science applications .

Properties

IUPAC Name

(3-fluoro-4-methoxyphenyl)hydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9FN2O.ClH/c1-11-7-3-2-5(10-9)4-6(7)8;/h2-4,10H,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZBBSMVGFZLCEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NN)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10657862
Record name (3-Fluoro-4-methoxyphenyl)hydrazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10657862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220527-84-4
Record name (3-Fluoro-4-methoxyphenyl)hydrazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10657862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Diazotization of 3-Fluoro-4-methoxy-aniline

The initial step involves converting 3-fluoro-4-methoxy-aniline into its diazonium salt. This is achieved through diazotization, where hydrochloric acid and sodium nitrite are added sequentially to the aniline derivative under controlled low temperatures to prevent decomposition.

Key Parameters:

Parameter Range Typical Condition Reference
Molar ratio (HCl : NaNO₂ : Aniline) 1 : 2.3–3.2 : 1 1: 3.2: 1 ,
Temperature 0–15°C 0–5°C ,
Reaction time 10–100 min 40–60 min ,

Process:

  • Dissolve 3-fluoro-4-methoxy-aniline in water.
  • Add hydrochloric acid to acidify the medium.
  • Cool the mixture to 0–5°C.
  • Add sodium nitrite dropwise, maintaining the temperature.
  • Stir for the designated time to form the diazonium salt.

Reduction of Diazonium Salt to Hydrazine

The diazonium salt undergoes reduction to hydrazine using suitable reductants such as ammonium sulfite or stannous chloride, depending on the process specifics.

Research Findings:

  • Using Ammonium Sulfite:

    • Added in molar ratio 1: 2.5–3.0 relative to aniline.
    • Conducted in a reduction kettle at temperatures below 40°C.
    • Reaction times range from 10–100 minutes, typically around 60 minutes for optimal yield.
    • Advantages include ease of operation and reduced costs.
  • Using Stannous Chloride:

    • Employed at 0°C with hydrochloric acid.
    • Reaction duration approximately 30 minutes.
    • This method provides high conversion efficiency.

Data Table:

Reducing Agent Molar Ratio (to aniline) Temperature Reaction Time Yield Reference
Ammonium sulfite 2.5–3.0 <40°C 60 min ~77% ,
Stannous chloride - 0°C 30 min High

Hydrolysis and Acid Precipitation

Post-reduction, the reaction mixture is hydrolyzed with hydrochloric acid to convert the hydrazine intermediate into its hydrochloride salt.

Conditions:

  • Hydrolysis at 0–40°C.
  • Acidification to precipitate the hydrazine hydrochloride.
  • Filtration or drying yields the final product.

Operational Notes:

  • Maintaining low temperature during hydrolysis prevents side reactions.
  • The process simplifies by performing reduction and hydrolysis in a single vessel, reducing equipment needs and operational time.

Purification and Final Product Recovery

The crude product is purified via filtration, washing, and drying. Recyclable ammonium sulfate waste from the process can be recovered and reused, reducing environmental impact.

Research Findings and Comparative Analysis

Aspect Method 1 (Patent CN102557985A) Method 2 (ChemicalBook) Method 3 (Supporting Info)
Reaction Conditions 0–15°C, 10–100 min -5°C, 1.75 h 0–20°C, 40 min
Reducing Agent Ammonium sulfite SnCl₂ in HCl Ammonium sulfite
Yield Up to 77% 77% 68–77%
Equipment Fewer units, in-situ reduction Multiple steps Single vessel reduction

Summary of Preparation Strategy

The most efficient method involves:

  • Sequential addition of hydrochloric acid and sodium nitrite to the aniline derivative at low temperatures.
  • Maintaining reaction temperatures below 40°C to prevent decomposition.
  • Using ammonium sulfite as a reductant for operational simplicity and cost-effectiveness.
  • Conducting hydrolysis and acid precipitation in a single vessel to streamline the process.
  • Recycling by-products to minimize environmental impact.

Concluding Remarks

The preparation of (3-Fluoro-4-methoxy-phenyl) hydrazine hydrochloride benefits from optimized diazotization and reduction conditions, emphasizing operational simplicity, high yield, and environmental sustainability. Diversified research sources confirm that maintaining low temperatures during diazotization, using cost-effective reductants like ammonium sulfite, and integrating reduction-hydrolysis steps are key to efficient industrial production.

Chemical Reactions Analysis

Types of Reactions: (3-Fluoro-4-methoxy-phenyl) hydrazine hydrochloride can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding azo compounds.

    Reduction: It can be reduced to form amines.

    Substitution: The hydrazine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reactions often involve alkyl halides or acyl chlorides under basic conditions.

Major Products Formed:

    Oxidation: Azo compounds.

    Reduction: Amines.

    Substitution: Substituted hydrazines or hydrazones.

Scientific Research Applications

Chemical Properties and Structure

The compound features a phenyl ring substituted with a fluorine atom at the 3-position and a methoxy group at the 4-position, linked to a hydrazine group. Its molecular formula is CHFNO, and it is classified under substituted phenylhydrazines, which are known for their diverse biological activities.

Medicinal Chemistry

(3-Fluoro-4-methoxy-phenyl) hydrazine hydrochloride has garnered attention for its potential anti-cancer properties. Research indicates that derivatives of phenylhydrazines can exhibit significant cytotoxic activity against various cancer cell lines. For instance, studies have shown that compounds derived from this hydrazine can inhibit the growth of tumor cells effectively, making them candidates for further drug development .

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. It can participate in various chemical reactions, including cyclocondensation and formation of C=N bonds without the need for catalysts. For example, it has been utilized in the synthesis of pyrazole derivatives through reactions with aldehydes and ketones, yielding products with high efficiency .

Table 1: Summary of Synthesis Reactions Involving this compound

Reaction TypeConditionsYield (%)Reference
CyclocondensationEthanol, reflux85-89
C=N bond formationRoom temperature30-75
Pyrazole synthesisWith aldehydesHigh

Catalytic Applications

Recent studies have explored the use of this compound as a catalyst or co-catalyst in oxidation reactions. It has been shown to enhance the selectivity and yield of oxidative dehydrogenation reactions involving cyclohexenes. The presence of electron-withdrawing groups like fluorine improves reaction kinetics and product formation efficiency .

Case Study 1: Anticancer Activity

A study published in the Egyptian Journal of Chemistry investigated the cytotoxic effects of various phenylhydrazine derivatives, including those derived from this compound. The results indicated that these compounds exhibited significant inhibition of cancer cell proliferation compared to standard treatments .

Case Study 2: Synthesis of Pyrazole Derivatives

In another research effort documented by the Asian Journal of Organic & Medicinal Chemistry, this compound was used to synthesize novel pyrazole derivatives under mild conditions. The synthesized compounds were characterized using spectroscopic techniques and evaluated for biological activity, demonstrating promising results .

Mechanism of Action

The mechanism of action of (3-Fluoro-4-methoxy-phenyl) hydrazine hydrochloride involves its interaction with specific molecular targets. The compound can:

    Inhibit enzyme activity: By binding to the active site of enzymes, it can inhibit their function.

    Disrupt cellular processes: It can interfere with cellular signaling pathways, leading to altered cell behavior.

    Induce oxidative stress: By generating reactive oxygen species, it can cause oxidative damage to cells.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The reactivity and applications of phenylhydrazine hydrochlorides are heavily influenced by substituent positions and electronic properties. Key structural analogs include:

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications
(3-Fluorophenyl)hydrazine hydrochloride 3-F 164.58 Antifungal agent precursor
(4-Fluorophenyl)hydrazine hydrochloride 4-F 164.58 Intermediate for pyridazinones
4-Methoxyphenylhydrazine hydrochloride 4-OCH₃ 172.63 Anti-hyperglycemic activity
(2-Fluoro-4-methylphenyl)hydrazine HCl 2-F, 4-CH₃ 192.64 Enhanced steric hindrance
Target Compound 3-F, 4-OCH₃ 196.62 Solar cell additive, heterocycle synthesis

Key Observations :

  • Electronic Effects : The electron-withdrawing fluorine (3-F) and electron-donating methoxy (4-OCH₃) groups create a polarized aromatic ring, enhancing nucleophilic reactivity at specific positions. This contrasts with analogs like 4-F derivatives, which lack activating groups, leading to slower condensation kinetics .
  • Steric Effects : The 3-F,4-OCH₃ substitution pattern minimizes steric hindrance compared to 2-F,4-CH₃ analogs, allowing efficient participation in cyclocondensation reactions .

Biological Activity

(3-Fluoro-4-methoxy-phenyl) hydrazine hydrochloride is a substituted phenylhydrazine compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C8_{8}H10_{10}ClFN2_{2}O and features a phenyl ring with a fluorine atom at the 3-position and a methoxy group at the 4-position. The presence of these substituents enhances its chemical properties, contributing to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is known to affect several biochemical pathways, particularly those involved in:

  • Enzyme Inhibition : The compound may inhibit specific enzymes, impacting metabolic pathways.
  • Receptor Interaction : It can interact with neurotransmitter receptors, potentially affecting neurotransmission and signaling pathways.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Anticancer Properties : Substituted phenylhydrazines have been linked to anti-cancer effects, potentially through mechanisms such as apoptosis induction and cell cycle arrest.
  • Antioxidant Activity : The compound may exhibit antioxidant properties, helping to mitigate oxidative stress in cells.
  • Anti-inflammatory Effects : Some studies suggest that it could reduce inflammation by modulating inflammatory mediators.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Diazotization : The corresponding aniline derivative is diazotized using sodium nitrite in an acidic medium.
  • Reduction : The diazonium salt is reduced to yield the hydrazine derivative.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Study on Anticancer Activity : A study published in MDPI explored the structure-activity relationship (SAR) of fluorinated phenyl compounds, indicating that electron-withdrawing groups like fluorine enhance anticancer efficacy by increasing lipophilicity and receptor binding affinity .
  • Oxidative Stress Research : Another study demonstrated that phenylhydrazines can protect against oxidative damage in cellular models, suggesting potential therapeutic applications in diseases characterized by oxidative stress .

Data Table

Biological ActivityMechanism of ActionReference
AnticancerInduction of apoptosis
AntioxidantScavenging free radicals
Anti-inflammatoryModulation of cytokines

Q & A

Q. Table 1: Substituent Effects on Pyrazole Synthesis

SubstituentSolventMajor ProductYield (%)
-OCH₃DMSOPyrazole78
-FWaterPyrazoline65
-ClEthanolMixed50–55
Source: Adapted from

Q. Table 2: Comparative Physicochemical Properties

CompoundMelting Point (°C)Solubility (H₂O)LD₅₀ (mg/kg)
(3-Fluoro-4-methoxy-phenyl) hydrazine HCl*~210 (dec.)Moderate128 (rat)
3-Chloro-4-fluorophenyl hydrazine HCl211–212 (dec.)Low100–150
4-Methoxyphenyl hydrazine HCl198–200High80–188
Predicted based on analogs

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(3-Fluoro-4-methoxy-phenyl) hydrazine hydrochloride
Reactant of Route 2
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(3-Fluoro-4-methoxy-phenyl) hydrazine hydrochloride

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